molecular formula C17H21ClN2O3S B2699246 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952965-70-7

4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2699246
CAS No.: 952965-70-7
M. Wt: 368.88
InChI Key: CKUVJMRWFVKQNX-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were designed and synthesized as part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis involved the reaction of the N - (benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. Single crystals were developed for some of the compounds, and their molecular interactions were studied using docking studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of N - (benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, one such compound, 1-[(Furan-2-yl)carbonyl]piperidin-4-one, is a solid .

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds related to "4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" have been synthesized and characterized, highlighting their potential as candidates for drug development. For instance, methylbenzenesulfonamide derivatives have shown promise as CCR5 antagonists for HIV-1 infection prevention (Cheng De-ju, 2015).

Anticancer Activity

  • Novel benzenesulfonamide derivatives have been synthesized with potential anticancer activities, evaluated against a panel of human tumor cell lines. These studies highlight the importance of structural modification in enhancing the anticancer efficacy of benzenesulfonamide compounds (J. Sławiński et al., 2012).

Carbonic Anhydrase Inhibition

  • Ureido benzenesulfonamides incorporating triazine moieties have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, showing potent inhibition especially against isoform IX, which is involved in cancer. Such compounds could be of interest for further medicinal/pharmacologic studies (Nabih Lolak et al., 2019).

Biological Evaluation for Other Therapeutic Targets

  • Beyond anticancer and enzyme inhibition applications, certain benzenesulfonamide derivatives have been explored for their potential in treating various diseases. For example, compounds have been synthesized with potent inhibitory action against membrane-bound phospholipase A2, indicating potential for reducing myocardial infarction size (H. Oinuma et al., 1991).

Chemosensing and Bioimaging

  • A colorimetric and fluorescence probe based on benzenesulfonamide structure has been developed for the selective detection of Sn2+ in aqueous solutions, demonstrating the versatility of benzenesulfonamide derivatives in analytical chemistry and bioimaging applications (P. Ravichandiran et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and their downstream effects.

Result of Action

Similar compounds have demonstrated various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Future Directions

The future directions for research on this compound could involve further development and testing of its potential as an anti-tubercular agent . Additionally, the metabolic stability of the most active compounds could be further evaluated .

Properties

IUPAC Name

4-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c18-15-3-5-17(6-4-15)24(21,22)19-12-14-7-9-20(10-8-14)13-16-2-1-11-23-16/h1-6,11,14,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVJMRWFVKQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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